molecular formula C31H36N2O4S B14327305 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, octyl ester CAS No. 101001-48-3

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, octyl ester

Cat. No.: B14327305
CAS No.: 101001-48-3
M. Wt: 532.7 g/mol
InChI Key: UJXUKIBMBOBGDB-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, octyl ester: is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring, a thiazole ring, and an octyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, octyl ester typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Rings: The pyrrole and thiazole rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with octanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, octyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, octyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of conductive polymers.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, octyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-1-acetic acid derivatives: Compounds with similar pyrrole and acetic acid structures.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Octyl esters: Compounds with octyl ester functional groups.

Uniqueness

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, octyl ester is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both pyrrole and thiazole rings, along with the octyl ester group, makes it distinct from other similar compounds and provides a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

101001-48-3

Molecular Formula

C31H36N2O4S

Molecular Weight

532.7 g/mol

IUPAC Name

octyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate

InChI

InChI=1S/C31H36N2O4S/c1-4-5-6-7-8-9-21-37-28(34)22-33-20-10-11-27(33)31-32-29(23-12-16-25(35-2)17-13-23)30(38-31)24-14-18-26(36-3)19-15-24/h10-20H,4-9,21-22H2,1-3H3

InChI Key

UJXUKIBMBOBGDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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